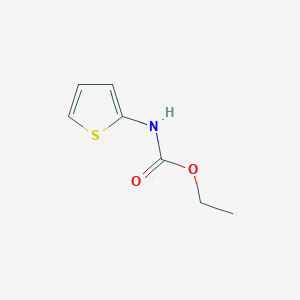

2-Thienylcarbamic acid ethyl ester

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl N-thiophen-2-ylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2S/c1-2-10-7(9)8-6-4-3-5-11-6/h3-5H,2H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRMXNBZSHDZAJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=CC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60544612 | |

| Record name | Ethyl thiophen-2-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60544612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105995-16-2 | |

| Record name | Ethyl thiophen-2-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60544612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Thienylcarbamic Acid Ethyl Ester and Its Analogues

Direct Esterification Approaches to 2-Thienylcarbamic Acid Ethyl Ester

Direct esterification to form this compound typically involves the reaction of 2-thienyl isocyanate with ethanol (B145695). This approach is straightforward and relies on the high electrophilicity of the isocyanate functional group, which readily reacts with nucleophiles like alcohols.

Catalytic Systems for Carbamic Acid Ester Formation

While the reaction between an isocyanate and an alcohol can proceed without a catalyst, various catalytic systems can be employed to accelerate the reaction rate and improve efficiency, particularly for less reactive substrates. Common catalysts for urethane (B1682113) formation include tertiary amines and organometallic compounds.

For the synthesis of carbamates, tin-based catalysts, such as dibutyltin (B87310) maleate, have been shown to be effective in promoting transcarbamoylation reactions. Although this specific method involves the transfer of a carbamoyl (B1232498) group, the principle of using tin catalysts is relevant for promoting the formation of the carbamate (B1207046) linkage. Other potential catalysts include those based on zinc, which have been used in the cracking of carbamates, a reverse reaction, suggesting their potential role in the forward synthesis under different conditions. The use of N-methylimidazole (NMI) has also been reported to accelerate the one-pot synthesis of carbamates via the Lossen rearrangement, highlighting the utility of nitrogen-based catalysts.

The development of "green" methodologies has also introduced catalyst-free systems for carbamate synthesis, for instance, utilizing supercritical ethanol where the solvent also acts as a reactant. While not a direct catalytic system, it represents an alternative approach to promoting the reaction.

Table 1: Representative Catalytic Systems for Carbamate Synthesis

| Catalyst Type | Example Catalyst | Reaction | Reference |

|---|---|---|---|

| Organotin | Dibutyltin maleate | Transcarbamoylation | |

| Nitrogen Base | N-Methylimidazole (NMI) | One-pot synthesis via Lossen rearrangement | |

| Metal Oxides | Zinc Oxide (ZnO) | Carbamate thermolysis (reverse reaction) |

Mechanistic Studies of Esterification Pathways

The reaction of an isocyanate with an alcohol to form a urethane (carbamate) is a well-studied nucleophilic addition. The mechanism involves the attack of the alcohol's oxygen atom on the electrophilic carbon of the isocyanate group. Kinetic studies have revealed that the reaction can be more complex than a simple bimolecular process.

Research suggests a multimolecular mechanism where two or three alcohol molecules can be involved. One alcohol molecule acts as the nucleophile, while others participate in hydrogen bonding, which helps to polarize the isocyanate N=C bond and facilitate the proton transfer to the nitrogen atom, forming the carbamate. This "supersystem" of reacting molecules can lead to a lower energy transition state. The reaction is generally first order in both isocyanate and alcohol concentration. Electron-withdrawing substituents on the isocyanate can accelerate the reaction rate.

For the specific case of this compound synthesis, the mechanism would follow this general pathway, with the ethanol molecule attacking the 2-thienyl isocyanate. The thiophene (B33073) ring, being an electron-rich aromatic system, influences the reactivity of the isocyanate group.

Reaction Condition Optimization for Enhanced Yield and Selectivity

Optimizing the synthesis of this compound from 2-thienyl isocyanate and ethanol involves controlling several key parameters to maximize yield and purity while minimizing side reactions.

Temperature: The reaction is typically exothermic and can often be run at room temperature. However, moderate heating can increase the reaction rate. For less reactive systems, temperatures around 70-90°C have been employed in related carbamate syntheses.

Solvent: The choice

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound and its analogues aims to reduce the environmental impact of their production. Key areas of focus include maximizing the incorporation of all materials used in the process into the final product (atom economy), enhancing reaction efficiency through process intensification, and utilizing catalysts that are renewable, non-toxic, and reusable.

Atom Economy and Process Intensification Studies

A plausible and greener synthetic route to this compound involves the Hofmann rearrangement of 2-thiophenecarboxamide (B1294673) in the presence of ethanol. This method avoids the use of highly toxic reagents like phosgene, a common precursor in traditional carbamate synthesis. The reaction proceeds via an isocyanate intermediate, which is then trapped by ethanol to yield the desired carbamate.

Atom Economy Calculation:

The atom economy of this proposed reaction can be calculated as follows:

Desired Product: this compound (C₇H₉NO₂S) - Molecular Weight: 171.22 g/mol

Reactants:

2-Thiophenecarboxamide (C₅H₅NOS) - Molecular Weight: 127.17 g/mol

Bromine (Br₂) - Molecular Weight: 159.81 g/mol

Sodium Hydroxide (B78521) (NaOH) - Molecular Weight: 40.00 g/mol (4 equivalents required)

Ethanol (C₂H₅OH) - Molecular Weight: 46.07 g/mol

Byproducts: Sodium bromide (NaBr), Sodium carbonate (Na₂CO₃), Water (H₂O)

The theoretical atom economy for this reaction, which is the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, highlights the inherent efficiency of the transformation at a molecular level.

Process Intensification through Continuous Flow:

Process intensification, particularly through the adoption of continuous-flow chemistry, offers significant advantages over traditional batch processing for the Hofmann rearrangement. nih.govrsc.org Continuous-flow systems provide superior heat and mass transfer, leading to shorter reaction times, improved yields, and enhanced safety, especially when dealing with reactive intermediates like isocyanates. nih.govresearchgate.net The ability to precisely control reaction parameters in a microreactor or a continuous stirred-tank reactor (CSTR) can minimize the formation of byproducts and facilitate easier purification. rsc.org

| Reaction System | Atom Economy (Theoretical %) | Process Type | Key Findings/Advantages | Reference |

|---|---|---|---|---|

| Hofmann rearrangement of salicylamide (B354443) to 2-benzoxazolinone | ~47% | Continuous-Flow | Preparation of 188 g of product in an 8-hour workday with a 95% isolated yield. Throughput of 23 g/h. | rsc.org |

| Hofmann rearrangement of various amides to carbamates | Varies with substrate | Continuous-Flow | Increased yields (72-78% in flow vs. 61% in batch) and real-time monitoring of the reaction. | nih.gov |

Development of Sustainable Catalysis for Thienylcarbamic Acid Ester Production

The development of sustainable catalysts is a cornerstone of green chemistry, aiming to replace hazardous and stoichiometric reagents with efficient and recyclable alternatives. In the context of synthesizing thienylcarbamic acid esters and their analogues via the Hofmann rearrangement, research has focused on solid-supported and environmentally benign catalysts.

One promising approach involves the use of solid-supported bases, such as potassium fluoride (B91410) on alumina (B75360) (KF/Al₂O₃), in conjunction with less hazardous oxidants like sodium hypochlorite. rsc.org This system has been shown to be effective for the synthesis of methyl carbamates from a variety of aromatic and aliphatic amides. rsc.org The use of a solid-supported catalyst simplifies the work-up procedure, as the catalyst can be easily removed by filtration and potentially reused, thereby reducing waste generation.

Another avenue of research explores the use of "eco-catalysts" derived from natural sources. For instance, zinc-containing catalysts prepared from plants grown on contaminated soils have been successfully employed in aminolysis reactions, demonstrating the potential for creating value from waste streams while providing a green catalytic route. nih.gov

Furthermore, greener modifications of the Hofmann rearrangement have been developed using reagents like N-bromoacetamide (NBA) in the presence of lithium hydroxide, which offers high yields and selectivity for carbamate formation while minimizing halogenated byproducts. nih.gov Electrochemical methods, which use electricity to drive the reaction and avoid the need for chemical oxidants altogether, represent another cutting-edge approach to a greener Hofmann rearrangement. rsc.org

| Catalyst/Reagent System | Substrate Scope | Key Advantages | Reference |

|---|---|---|---|

| KF/Al₂O₃ with NaOCl | Aromatic and aliphatic amides | Inexpensive, simple, and applicable to a variety of amides. Solid support allows for easy separation. | rsc.org |

| Oxone and Potassium Chloride | Aromatic amides | Green oxidation process, generates non-toxic inorganic byproducts. | researchgate.netdurham.ac.uk |

| N-Bromoacetamide (NBA) and LiOH | Aromatic and aliphatic amides | High yields and selectivity for carbamates, minimizes aryl bromination. | nih.gov |

| Electrochemical (NaBr mediated) | Broad range of amides | Avoids corrosive and toxic halogens, green approach. | rsc.org |

| Zinc-based eco-catalyst on Montmorillonite K10 | Amides (for aminolysis) | Reusable, sustainable, and allows for a green route to amides. | nih.gov |

Advanced Spectroscopic Characterization Techniques in 2 Thienylcarbamic Acid Ethyl Ester Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of 2-Thienylcarbamic acid ethyl ester in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of each atom, their connectivity, and spatial relationships.

¹H NMR and ¹³C NMR Spectral Assignment

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show signals for the ethyl group protons, the NH proton of the carbamate (B1207046) linkage, and the protons of the thiophene (B33073) ring. The ethyl group would present as a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, a result of spin-spin coupling. ucalgary.ca The NH proton would likely appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration. The three protons on the thiophene ring would exhibit a complex splitting pattern (doublets and a doublet of doublets) due to their coupling with each other.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would display distinct signals for each unique carbon atom. researchgate.net The carbonyl carbon of the carbamate group is expected to be the most downfield signal. The carbons of the thiophene ring would appear in the aromatic region, and the two carbons of the ethyl group would be found in the upfield region of the spectrum. chemicalbook.com

Predicted NMR Data for this compound

| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Carbonyl (C=O) | - | ~153-155 |

| Thiophene C2 | - | ~140-145 |

| Thiophene C3 | ~6.8-7.0 | ~115-120 |

| Thiophene C4 | ~6.9-7.1 | ~120-125 |

| Thiophene C5 | ~7.2-7.4 | ~125-130 |

| Methylene (-CH₂) | ~4.1-4.3 (quartet) | ~60-62 |

| Methyl (-CH₃) | ~1.2-1.4 (triplet) | ~14-15 |

| Amine (NH) | ~8.0-9.0 (broad singlet) | - |

Note: These are predicted values based on analogous compounds and may vary depending on the solvent and experimental conditions.

Two-Dimensional NMR Methodologies (e.g., COSY, HSQC, HMBC)

To definitively assign the ¹H and ¹³C NMR signals and confirm the structural connectivity, two-dimensional (2D) NMR experiments are employed. rsc.orgyoutube.comspringernature.comyoutube.com

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton couplings. ucalgary.caechemi.com For this compound, COSY would show correlations between the adjacent protons on the thiophene ring, as well as between the methylene and methyl protons of the ethyl group. mdpi.com This information is vital for tracing the spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. ucalgary.caechemi.com An HSQC spectrum would link each proton signal to its corresponding carbon signal, greatly simplifying the assignment of the ¹³C spectrum. For instance, the quartet in the ¹H spectrum would correlate with the methylene carbon signal in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range heteronuclear correlation technique shows couplings between protons and carbons that are two or three bonds apart. ucalgary.caresearchgate.net HMBC is crucial for connecting the different fragments of the molecule. For example, it would show correlations between the NH proton and the carbonyl carbon, as well as the C2 carbon of the thiophene ring. It would also show correlations between the methylene protons of the ethyl group and the carbonyl carbon, confirming the ester linkage.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of this compound. mdpi.comnih.gov This precision allows for the determination of the elemental formula of the molecular ion, distinguishing it from other compounds with the same nominal mass. For this compound (C₇H₉NO₂S), the exact mass can be calculated and compared to the experimental value to confirm its identity.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. who.int It is widely used for the analysis of volatile and thermally stable compounds. acs.orgnih.govshimadzu.commdpi.com For this compound, GC-MS can be used for its identification in complex mixtures and for quantitative analysis. cerealsgrains.orgresearchgate.netresearchgate.net

The mass spectrum obtained from GC-MS analysis reveals the fragmentation pattern of the molecule upon electron ionization. The fragmentation of ethyl carbamates typically involves characteristic losses. acs.org For this compound, expected fragmentation pathways include:

Loss of the ethoxy group (-OCH₂CH₃): This would result in a fragment ion corresponding to the thienyl isocyanate cation.

Loss of ethylene (B1197577) (C₂H₄) via McLafferty rearrangement: This is a common fragmentation for esters.

Cleavage of the carbamate bond: This could lead to the formation of a thienylaminyl radical cation or a fragment corresponding to the ethyl chloroformate cation.

Fragmentation of the thiophene ring: The thiophene ring itself can undergo characteristic cleavages.

Analysis of these fragment ions helps to piece together the structure of the parent molecule, providing confirmatory evidence for the assignments made by NMR.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. arxiv.orgcore.ac.uknih.gov These techniques are particularly useful for identifying functional groups and studying conformational isomers. nih.gov

The IR and Raman spectra of this compound would exhibit characteristic bands corresponding to its functional groups. researchgate.netiosrjournals.orgresearchgate.net

N-H Stretching: A prominent band in the IR spectrum around 3300 cm⁻¹ would correspond to the N-H stretching vibration of the carbamate group.

C=O Stretching: A strong absorption band in the IR spectrum, typically in the range of 1700-1730 cm⁻¹, is characteristic of the carbonyl (C=O) stretching vibration of the ester group. ucalgary.ca

C-N Stretching: The C-N stretching vibration of the carbamate would appear in the fingerprint region of the IR spectrum.

C-O Stretching: The C-O stretching vibrations of the ester and carbamate groups would also be present in the fingerprint region.

Thiophene Ring Vibrations: The characteristic stretching and bending vibrations of the C-H and C-C bonds within the thiophene ring would be observable in both IR and Raman spectra. The C-S stretching vibration of the thiophene ring typically appears as a weaker band. iosrjournals.org

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a cornerstone technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In this compound, the FTIR spectrum is dominated by the characteristic vibrations of the carbamate group and the thiophene ring.

The carbamate group (–NH–C(=O)–O–) gives rise to several distinct and strong absorption bands. The N-H stretching vibration typically appears as a sharp to moderately broad band in the region of 3500–3300 cm⁻¹. rsc.orgucla.edu The carbonyl (C=O) stretching vibration is one of the most intense absorptions in the spectrum, generally found between 1750–1690 cm⁻¹. ucla.edumdpi.com The presence of the nitrogen atom adjacent to the carbonyl group can influence this frequency. Furthermore, the C-N stretching and N-H bending vibrations are expected in the 1350-1250 cm⁻¹ and 1610-1510 cm⁻¹ regions, respectively. rsc.org The ester component of the carbamate contributes strong C–O stretching bands, which typically appear as two or more absorptions in the 1300–1000 cm⁻¹ range. orgchemboulder.comspectroscopyonline.com

The thiophene ring also presents a unique fingerprint. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹ (typically ~3100-3030 cm⁻¹). ucla.edu The C=C double bond stretching vibrations within the aromatic ring usually result in one or more medium-intensity bands in the 1700–1500 cm⁻¹ region. ucla.edu A key, though often weak, indicator of the thiophene ring is the C-S stretching vibration.

Interactive Table: Expected FTIR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | Carbamate | 3500 - 3300 | Medium |

| Aromatic C-H Stretch | Thiophene Ring | 3100 - 3030 | Variable |

| Aliphatic C-H Stretch | Ethyl Group | 2950 - 2850 | Medium |

| Carbonyl (C=O) Stretch | Carbamate | 1750 - 1690 | Strong |

| Aromatic C=C Stretch | Thiophene Ring | 1700 - 1500 | Medium |

| N-H Bend | Carbamate | 1610 - 1510 | Variable |

| Asymmetric C-O-C Stretch | Ester Linkage | 1300 - 1200 | Strong |

| C-N Stretch | Carbamate | 1350 - 1250 | Medium |

| Symmetric C-O-C Stretch | Ester Linkage | 1100 - 1000 | Strong |

Raman Spectroscopy

Raman spectroscopy serves as a valuable complement to FTIR, providing information on molecular vibrations based on changes in the polarizability of a molecule's electron cloud. While FTIR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is more sensitive to symmetric vibrations and bonds involving heavier atoms.

For this compound, the Raman spectrum is expected to prominently feature signals from the thiophene ring. The symmetric C=C stretching mode of the thiophene ring is typically a very strong and characteristic Raman band, often observed in the 1460-1400 cm⁻¹ region. researchgate.netacs.org The C-S stretching modes of the thiophene ring, which can be weak in FTIR, often yield more easily observable peaks in the Raman spectrum, typically in the 580-480 cm⁻¹ range. acs.orgacs.org

The carbamate group also contributes to the Raman spectrum. While the C=O stretch is a strong band in both techniques, its intensity in Raman can be variable. Other vibrations, such as the C-N and C-O stretches, will also be present. Computational studies on thiophene derivatives have shown that substitution significantly influences the vibrational frequencies observed in Raman spectra. jchps.com

Interactive Table: Expected Raman Shifts for this compound

| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | Thiophene Ring | 3100 - 3050 | Medium |

| Carbonyl (C=O) Stretch | Carbamate | 1750 - 1690 | Medium to Strong |

| Symmetric C=C Stretch | Thiophene Ring | 1460 - 1400 | Strong |

| C-C Stretch | Thiophene Ring | 1370 - 1350 | Medium |

| C-S Stretch | Thiophene Ring | 580 - 480 | Medium to Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons from lower to higher energy orbitals. This technique is particularly useful for studying compounds containing chromophores, such as aromatic rings and conjugated systems.

The structure of this compound contains a significant chromophore: the thiophene ring conjugated with the carbamate group. This conjugation gives rise to characteristic electronic transitions. Two primary types of transitions are expected:

π → π* (pi to pi-star) transitions: These are typically high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The conjugated system of the thiophene ring is the primary source of these transitions.

n → π* (n to pi-star) transitions: These transitions involve the excitation of an electron from a non-bonding orbital (n), such as the lone pairs on the oxygen and nitrogen atoms of the carbamate group, to a π* antibonding orbital of the carbonyl group. masterorganicchemistry.com These transitions are generally of much lower intensity compared to π → π* transitions. masterorganicchemistry.com

The position of the maximum absorbance (λmax) is sensitive to the extent of conjugation and the solvent used. For this compound, the π → π* transitions originating from the thiophene ring are expected to be the most prominent feature in the UV spectrum. The n → π* transition from the carbonyl group is also expected, likely appearing as a weaker shoulder or a distinct band at a longer wavelength. masterorganicchemistry.com Studies on thiophene derivatives show that substitutions on the ring can shift the absorption bands. jchps.com

Interactive Table: Expected Electronic Transitions for this compound

| Transition Type | Chromophore | Expected Wavelength Range (nm) | Molar Absorptivity (ε) |

| π → π | Thiophene Ring (Conjugated System) | 230 - 280 | High |

| n → π | Carbonyl Group (C=O) of Carbamate | 270 - 300 | Low |

Computational Chemistry and Theoretical Investigations of 2 Thienylcarbamic Acid Ethyl Ester

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. researchgate.netresearchgate.net By calculating the electron density, DFT methods can accurately predict a molecule's geometry, energy, and various electronic properties. researchgate.net For 2-Thienylcarbamic acid ethyl ester, DFT calculations are instrumental in understanding its stability, reactivity, and the distribution of electrons within the molecule. These calculations are typically performed using specific functionals, such as B3LYP, and a basis set like 6-311G(d,p) or cc-pVTZ, which define the mathematical functions used to describe the orbitals.

Frontier Molecular Orbital (FMO) theory is a critical application of DFT that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

| Parameter | Description | Significance for this compound |

| EHOMO | Energy of the Highest Occupied Molecular Orbital. | A higher EHOMO value indicates a greater tendency to donate electrons. The distribution of the HOMO would show which parts of the molecule (e.g., the thiophene (B33073) ring, the carbamate (B1207046) linkage) are most electron-rich and likely to react with electrophiles. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | A lower ELUMO value indicates a greater tendency to accept electrons. The distribution of the LUMO would highlight the most electron-deficient sites, susceptible to attack by nucleophiles. |

| Energy Gap (ΔE) | The difference in energy between the LUMO and HOMO (ΔE = ELUMO - EHOMO). | This value is a crucial descriptor of the molecule's stability and reactivity. A smaller gap would suggest higher reactivity, while a larger gap would imply greater chemical stability. |

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, using a color-coded scheme to identify regions of varying electron density. Typically, red, orange, and yellow colors indicate negative potential (electron-rich areas), which are prone to electrophilic attack, while blue and green colors represent positive potential (electron-poor areas), which are susceptible to nucleophilic attack.

For this compound, an MEP map would provide an intuitive guide to its reactivity. It would highlight the electronegative oxygen and nitrogen atoms of the carbamate group as likely sites for interaction with electrophiles or for hydrogen bonding. The map would also show the distribution of charge across the thiophene ring and the ethyl group, offering insights into how the molecule would interact with other charged or polar species.

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer and intramolecular bonding interactions. It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals within the molecule. These interactions, often described as hyperconjugation, contribute significantly to the molecule's stability.

The strength of these donor-acceptor interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a stronger interaction and greater stabilization. For this compound, NBO analysis could reveal key stabilizing interactions, such as the delocalization of lone pair electrons from the nitrogen or oxygen atoms into antibonding orbitals of the thiophene ring or the carbonyl group. This analysis provides a detailed picture of the electronic communication between different parts of the molecule. researchgate.net

| Interaction Type | Donor Orbital | Acceptor Orbital | Significance for this compound |

| π → π | Filled π-orbitals (e.g., C=C bonds in the thiophene ring) | Empty π-antibonding orbitals | Indicates delocalization within the aromatic system, contributing to its stability. |

| n → π | Lone pair orbitals (e.g., on Nitrogen or Oxygen) | Empty π-antibonding orbitals (e.g., of the C=O group) | Represents delocalization of lone pair electrons into the carbonyl group, influencing the rotational barrier and reactivity of the carbamate linkage. |

| n → σ | Lone pair orbitals | Empty σ-antibonding orbitals | Can indicate intramolecular hydrogen bonding or other stabilizing effects. |

| σ → σ | Filled σ-bonding orbitals | Empty σ-antibonding orbitals | Weaker interactions that contribute to the overall electronic stability of the molecule. |

Molecular Dynamics (MD) Simulations for Conformational Landscapes

While DFT calculations focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations calculate the forces between atoms and use Newton's laws of motion to simulate their movements, allowing researchers to explore the molecule's conformational landscape.

For a flexible molecule like this compound, which has several rotatable bonds, MD simulations can reveal the different shapes (conformers) it can adopt and the energy barriers between them. This is crucial for understanding how the molecule might interact with biological targets, as its shape can dictate its binding affinity. By simulating the molecule in different environments (e.g., in a vacuum or in a solvent), one can understand how its conformational preferences might change.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Thiophene-Containing Esters

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. For thiophene-containing esters, QSAR studies have been used to identify the key molecular properties that govern their activity, for instance, as anti-inflammatory or antitumor agents.

These models often use molecular descriptors calculated from the compounds' structures, which can include electronic properties (like HOMO-LUMO energies and dipole moment), steric properties, and hydrophobicity. For example, a QSAR study on thiophene analogs identified the energy of the LUMO (ELUMO) and dipole moment as being crucial for their anti-inflammatory activity. Another study on thiophene-based antitumor agents found that molecular volume and hydrophobicity were important for their effectiveness. By developing a QSAR model for a series of compounds including this compound, it would be possible to predict its potential activity and to guide the design of new, more potent derivatives.

Computational Predictions of Reaction Mechanisms and Transition States

Computational chemistry, particularly DFT, is an invaluable tool for investigating the mechanisms of chemical reactions. researchgate.net By mapping the potential energy surface of a reaction, researchers can identify the lowest energy pathway from reactants to products. This involves locating and characterizing the transition state—the highest energy point along the reaction coordinate. researchgate.net

For this compound, this approach could be used to predict the outcomes of various potential reactions, such as its synthesis or its metabolic degradation. Calculations can determine the activation energy of a reaction, which is the energy barrier that must be overcome for the reaction to occur. A lower activation energy implies a faster reaction. These theoretical predictions can help rationalize experimental observations or guide the design of new synthetic routes by identifying the most feasible reaction pathways. researchgate.net

Chemical Reactivity and Transformation Mechanisms of 2 Thienylcarbamic Acid Ethyl Ester

Hydrolysis Pathways of the Ester Moiety

Hydrolysis of the ester group in 2-thienylcarbamic acid ethyl ester results in the formation of 2-thienylcarbamic acid and ethanol (B145695). This process can be initiated through acid-catalyzed, base-catalyzed, or enzymatic pathways. jk-sci.comucoz.com

Under acidic conditions, the hydrolysis of this compound is a reversible process that follows the general mechanism for acid-catalyzed ester hydrolysis. libretexts.orgchemistrysteps.com The reaction is typically carried out by heating the ester in the presence of an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid. libretexts.orgorganic-chemistry.org

The mechanism involves the initial protonation of the carbonyl oxygen of the ester by a hydronium ion (H₃O⁺). libretexts.orgorganic-chemistry.org This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. youtube.comkhanacademy.org The subsequent attack by water leads to the formation of a tetrahedral intermediate. libretexts.orgyoutube.com A series of proton transfers then occurs, resulting in the formation of a good leaving group (ethanol) and the regeneration of the acid catalyst. organic-chemistry.orgyoutube.com The final products are 2-thienylcarbamic acid and ethanol. jk-sci.com Due to the reversible nature of the reaction, using a large excess of water can shift the equilibrium towards the products. libretexts.orgorganic-chemistry.org

Base-catalyzed hydrolysis, also known as saponification, is an irreversible process for hydrolyzing this compound. chemistrysteps.comyoutube.com The reaction is typically performed by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. jk-sci.comyoutube.com

Esterases are a class of hydrolase enzymes that can catalyze the hydrolysis of ester bonds in biological systems. nih.govnih.gov While specific studies on the enzymatic hydrolysis of this compound are not extensively documented, the general principles of esterase activity can be applied. These enzymes are widely distributed in nature and are known for their role in drug metabolism and detoxification. nih.gov

The mechanism of esterase-mediated hydrolysis typically involves an acyl-enzyme intermediate. The active site of the enzyme, often containing a serine residue, attacks the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. The alcohol portion (ethanol) is then released, and an acyl-enzyme intermediate is formed. This intermediate subsequently reacts with water, which hydrolyzes the acyl-enzyme bond to release the carboxylic acid (2-thienylcarbamic acid) and regenerate the active enzyme. The efficiency and selectivity of enzymatic hydrolysis are dependent on the specific esterase and the structure of the ester substrate. nih.gov

Transesterification Reactions with Various Alcohols

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. For this compound, this involves reacting it with a different alcohol (R'-OH) to produce a new ester, 2-thienylcarbamic acid R' ester, and ethanol. This reaction can be catalyzed by either an acid or a base. organic-chemistry.orgmasterorganicchemistry.commonash.edu To drive the reaction to completion, the alcohol reactant is often used in large excess, or the ethanol by-product is removed as it is formed. masterorganicchemistry.com

Under acidic catalysis, the mechanism is analogous to acid-catalyzed hydrolysis, with the alcohol acting as the nucleophile instead of water. masterorganicchemistry.com Base-catalyzed transesterification involves the nucleophilic attack of an alkoxide ion (R'O⁻) on the ester's carbonyl carbon. masterorganicchemistry.com

| Reactant Alcohol (R'-OH) | Catalyst | Product Ester | Byproduct |

| Methanol (CH₃OH) | Acid or Base | 2-Thienylcarbamic acid methyl ester | Ethanol |

| Propanol (CH₃CH₂CH₂OH) | Acid or Base | 2-Thienylcarbamic acid propyl ester | Ethanol |

| Isopropanol ((CH₃)₂CHOH) | Acid or Base | 2-Thienylcarbamic acid isopropyl ester | Ethanol |

| Benzyl (B1604629) alcohol (C₆H₅CH₂OH) | Acid or Base | 2-Thienylcarbamic acid benzyl ester | Ethanol |

This table presents the expected products from the transesterification of this compound with various alcohols under appropriate catalytic conditions.

Reactions at the Thiophene (B33073) Ring System

The thiophene ring in this compound is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution reactions. The nature and position of the substituent on the ring are determined by the directing effects of the carbamate (B1207046) group. nih.govstudysmarter.co.uk

The carbamate group (-NHCOOEt) attached to the thiophene ring is an activating group and an ortho, para-director in electrophilic aromatic substitution reactions. libretexts.org This is due to the ability of the nitrogen atom's lone pair to donate electron density to the aromatic ring through resonance, which stabilizes the intermediate carbocation (arenium ion) formed during the substitution. libretexts.orgyoutube.com

For a 2-substituted thiophene, the position adjacent to the substituent (C3) is considered ortho, and the position at the opposite end of the ring (C5) is analogous to a para position. The other ortho position is C1 (the sulfur atom), and the meta positions are C4. Electrophilic attack will preferentially occur at the positions that are most activated by the electron-donating carbamate group.

Resonance structures show that the negative charge is delocalized to the C3 and C5 positions, making them the most nucleophilic sites. Therefore, electrophiles will preferentially attack at these positions. libretexts.org

| Position on Thiophene Ring | Relationship to Carbamate Group | Predicted Reactivity towards Electrophiles |

| C3 | ortho | Activated |

| C4 | meta | Less activated |

| C5 | para-like | Activated |

Due to steric hindrance from the adjacent carbamate group, electrophilic substitution is generally favored at the C5 position over the C3 position. Studies on related N-(3-thienyl)carbamates have shown that electrophilic substitution, such as with phenylselenyl chloride (PhSeCl), can occur on the thiophene ring. rsc.org While specific examples for this compound are not abundant in the literature, the general principles of electrophilic aromatic substitution strongly suggest that reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions would proceed, with the major product being the 5-substituted derivative. nih.govmasterorganicchemistry.com

Lithiation and Subsequent Electrophilic Quenching Reactions

The carbamate group in this compound is a directed metalation group (DMG), which can direct the deprotonation of the thiophene ring at specific positions using strong bases like organolithium reagents. acs.org The nitrogen atom of the carbamate coordinates to the lithium ion, facilitating the removal of a proton from an adjacent position. In the case of this compound, this directed lithiation is expected to occur primarily at the C3 position of the thiophene ring, which is adjacent to the carbamate-substituted C2 position. This regioselectivity is due to the formation of a stable five-membered ring intermediate involving the lithium atom.

Once the thiophene ring is lithiated, the resulting organolithium intermediate is a potent nucleophile and can react with a variety of electrophiles to introduce new functional groups onto the thiophene ring. This two-step sequence of directed lithiation followed by electrophilic quenching provides a powerful method for the synthesis of 3-substituted this compound derivatives.

The general scheme for the lithiation and electrophilic quenching of this compound is as follows:

Reaction Scheme:

Lithiation: this compound is treated with a strong base, typically an alkyllithium reagent such as n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi), in an aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -78 °C).

Electrophilic Quenching: The resulting lithiated intermediate is then reacted with an electrophile (E+).

The table below summarizes the expected products from the reaction of lithiated this compound with various electrophiles, based on the known reactivity of other lithiated aromatic and heterocyclic compounds.

| Electrophile (E+) | Reagent | Expected Product (at C3) |

| Proton (H+) | H₂O | This compound |

| Deuteron (D+) | D₂O | 3-Deuterio-2-thienylcarbamic acid ethyl ester |

| Methyl | CH₃I | 3-Methyl-2-thienylcarbamic acid ethyl ester |

| Carbonyl (aldehyde) | RCHO | 3-(Hydroxy(R)methyl)-2-thienylcarbamic acid ethyl ester |

| Carbonyl (ketone) | RCOR' | 3-(Hydroxy(R)(R')methyl)-2-thienylcarbamic acid ethyl ester |

| Carboxyl | CO₂ | 2-(Ethoxycarbonylamino)thiophene-3-carboxylic acid |

| Silyl | (CH₃)₃SiCl | 3-(Trimethylsilyl)-2-thienylcarbamic acid ethyl ester |

Nucleophilic Additions and Substitutions Involving the Carbamic Acid Moiety

The carbamic acid moiety in this compound contains two primary sites for nucleophilic attack: the carbonyl carbon and the ester ethyl group.

Attack at the Carbonyl Carbon: The carbonyl carbon of the carbamate is electrophilic and can be attacked by strong nucleophiles. This can lead to the cleavage of the carbamate group. For example, hydrolysis with a strong base like sodium hydroxide would lead to the formation of 2-aminothiophene, ethanol, and carbonate. Under acidic conditions, the hydrolysis is also possible, typically yielding 2-aminothiophene, ethanol, and carbon dioxide after decarboxylation of the intermediate carbamic acid. saskoer.ca

Reaction with Organometallic Reagents: Strong nucleophiles like Grignard reagents or organolithium reagents are expected to react with the ester part of the carbamate. Typically, the reaction of an ester with two equivalents of an organometallic reagent leads to the formation of a tertiary alcohol. organic-chemistry.org In this case, the reaction would likely proceed via an initial nucleophilic acyl substitution to form a ketone, which then rapidly reacts with a second equivalent of the organometallic reagent.

The table below outlines potential nucleophilic reactions involving the carbamic acid moiety.

| Reagent | Reaction Type | Expected Products |

| H₂O / H⁺ (catalyst) | Acid-catalyzed hydrolysis | 2-Aminothiophene, Ethanol, CO₂ |

| H₂O / OH⁻ | Base-catalyzed hydrolysis | 2-Aminothiophene, Ethanol, CO₃²⁻ |

| R'MgX (excess) | Nucleophilic addition/substitution | 2-Thienylamino-substituted tertiary alcohol, Ethanol |

| LiAlH₄ | Reduction | N-Methyl-2-aminothiophene, Ethanol |

| 2-Mercaptoethanol (B42355) / K₃PO₄ | Nucleophilic Deprotection | 2-Aminothiophene |

It is worth noting that a method for the nucleophilic deprotection of carbamates using 2-mercaptoethanol has been reported, offering a mild alternative to traditional deprotection methods for sensitive substrates. organic-chemistry.org

Rearrangement and Degradation Pathways of this compound

Rearrangement Pathways:

While specific rearrangement pathways for this compound are not extensively documented, the Curtius rearrangement represents a plausible synthetic route to this compound, and its reverse could be considered a potential rearrangement pathway under certain conditions. The Curtius rearrangement involves the thermal or photochemical decomposition of an acyl azide (B81097) to an isocyanate, which can then be trapped by an alcohol to form a carbamate. nih.gov Therefore, subjecting thiophene-2-carbonyl azide to the Curtius rearrangement in the presence of ethanol would yield this compound.

Another potential, though less direct, rearrangement is the Newman-Kwart rearrangement, which involves the intramolecular migration of an aryl group in O-thiocarbamates to form S-thiocarbamates at high temperatures. nih.gov While this applies to the thio-analogue, it highlights the potential for rearrangements in sulfur-containing carbamate systems.

Degradation Pathways:

The thermal degradation of carbamates can proceed through various pathways depending on their structure and the conditions applied. For ethyl carbamates, thermal decomposition can lead to the formation of the corresponding isocyanate and alcohol (in this case, 2-thienyl isocyanate and ethanol) or to the amine, carbon dioxide, and an alkene (2-aminothiophene, CO₂, and ethene). The specific pathway and the decomposition temperature would be influenced by the nature of the substituent on the nitrogen atom.

The table below summarizes potential rearrangement and degradation pathways.

| Pathway | Conditions | Key Intermediates/Products |

| Curtius Rearrangement (synthesis) | Heat or UV light on thiophene-2-carbonyl azide in ethanol | Thiophene-2-isocyanate |

| Thermal Degradation | High Temperature | 2-Thienyl isocyanate, Ethanol, 2-Aminothiophene, CO₂, Ethene |

| Acid-Catalyzed Hydrolysis | Heat, H₃O⁺ | 2-Aminothiophene, Ethanol, CO₂ |

| Base-Catalyzed Hydrolysis | Heat, OH⁻ | 2-Aminothiophene, Ethanol, CO₃²⁻ |

Research on Derivatives and Analogs of 2 Thienylcarbamic Acid Ethyl Ester

Structure-Reactivity Relationships in 2-Thienylcarbamic Acid Ester Derivatives

The reactivity of 2-thienylcarbamic acid ester derivatives is intrinsically linked to the electronic interplay between the thiophene (B33073) ring and the carbamate (B1207046) moiety. The thiophene ring, being an electron-rich aromatic system, influences the reactivity of the carbamate group, and vice-versa. The carbamate functionality itself has been identified as a versatile group, capable of acting as an inhibitor in biological systems and as a useful intermediate in organic synthesis. ukzn.ac.za

Studies on related carbamate systems have shown that the nature of the aromatic ring system has a significant impact on the reactivity of the carbamate. For instance, the replacement of a benzene (B151609) ring with a thiophene ring can alter the electronic distribution and, consequently, the reactivity of the molecule. The sulfur atom in the thiophene ring can influence the delocalization of electrons, which in turn affects the stability and reactivity of the carbamate. ukzn.ac.za

Synthetic Strategies for Novel 2-Thienylcarbamic Acid Ester Scaffolds

The synthesis of novel 2-thienylcarbamic acid ester scaffolds involves a variety of established and innovative chemical transformations. The primary approaches focus on either modifying the thiophene ring or altering the carbamate side chain.

One common strategy for the synthesis of thiophene-containing compounds is through metal-catalyzed cross-coupling reactions, such as the Suzuki or Stille reactions. nih.gov These methods allow for the introduction of a wide range of substituents onto the thiophene ring, starting from a halogenated thiophene precursor. For example, a bromo-substituted 2-thienylcarbamic acid ethyl ester could be coupled with various boronic acids or organostannanes to generate a library of derivatives with diverse functionalities. nih.govresearchgate.net

Another approach involves the direct functionalization of the thiophene ring. Electrophilic substitution reactions, such as nitration or halogenation, can be employed to introduce new functional groups onto the thiophene ring. pharmaguideline.com For instance, nitration of this compound would likely yield the 5-nitro derivative, which can then serve as a precursor for the synthesis of other analogs, such as the corresponding amino derivative through reduction. nih.gov

Furthermore, the synthesis of the carbamate moiety itself can be varied. Starting from 2-aminothiophene, reaction with different chloroformates can yield a range of 2-thienylcarbamic acid esters with different alkyl or aryl groups on the ester oxygen. Alternatively, thenyl alcohols can be reacted with isocyanates to form the corresponding carbamates. ukzn.ac.za

A general synthetic scheme for accessing derivatives is outlined below:

Scheme 1: General Synthetic Routes to Substituted 2-Thienylcarbamic Acid Ester DerivativesBiological Activity and Medicinal Chemistry Applications of 2 Thienylcarbamic Acid Ethyl Ester Derivatives

Antimicrobial Research Focus

The quest for novel antimicrobial agents has led to the investigation of various heterocyclic compounds, including derivatives of 2-thienylcarbamic acid ethyl ester. These derivatives have been subjected to rigorous screening to determine their efficacy against a range of microbial pathogens.

In Vitro Antimicrobial Screening Methodologies

The primary method for assessing the antimicrobial potential of these derivatives is the broth microdilution method. nih.gov This technique is utilized to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. nih.gov In a typical assay, serial dilutions of the test compounds are prepared in a liquid growth medium in microtiter plates, which are then inoculated with a standardized suspension of the test microorganism. Following an incubation period, the plates are examined for microbial growth.

Another common screening method is the agar (B569324) diffusion test. In this method, a standardized inoculum of the microorganism is swabbed onto the surface of an agar plate. Discs impregnated with the test compound are then placed on the agar surface. The compound diffuses into the agar, and if it is effective against the microorganism, a zone of inhibition (an area of no microbial growth) will appear around the disc. The diameter of this zone is proportional to the antimicrobial activity of the compound. semanticscholar.org

These screening methodologies have been applied to various thiophene-based heterocycles, including those derived from thiophene-2-carbohydrazide, to evaluate their activity against a panel of bacteria and fungi, such as methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli, Clostridium difficile, and Candida albicans. nih.govresearchgate.net

Mechanistic Investigations of Antimicrobial Action at a Cellular Level

Understanding the mechanism through which a compound exerts its antimicrobial effect is crucial for its development as a therapeutic agent. For derivatives of this compound, particularly the thienopyrimidine class, specific molecular targets have been identified. One significant finding is the inhibition of the respiratory complex I in Helicobacter pylori. nih.gov This enzyme complex is vital for ATP synthesis in this bacterium, and its inhibition leads to bacterial cell death. This targeted action makes these compounds promising candidates for narrow-spectrum antibiotics. nih.gov

Further mechanistic studies have revealed that certain thiophene (B33073) derivatives can target the outer membrane of Gram-negative bacteria. For instance, some compounds have shown strong effects against mutants of E. coli that lack the TolC outer membrane protein, suggesting an interaction with this cellular component. nih.govresearchgate.net In other investigations, molecular docking studies have been employed to simulate the binding of potent compounds to essential bacterial enzymes, such as D-alanine ligase, to predict and understand their mode of action at a molecular level. nih.gov Some ester derivatives are hypothesized to function as prodrugs, where their antibacterial activity is unleashed upon hydrolysis by bacterial esterases. nih.gov

Anticancer Research and Cytotoxicity Studies

The development of novel anticancer agents is a major focus of medicinal chemistry, and derivatives of this compound, especially thienopyrimidines, have shown significant promise in this area.

In Vitro Cytotoxicity Assays on Cancer Cell Lines

The cytotoxic (cell-killing) potential of these derivatives is typically evaluated against a panel of human cancer cell lines using assays like the MTT or SRB assay. These assays measure cell viability and proliferation. Thienopyrimidine derivatives have demonstrated potent cytotoxicity against various cancer cell lines, including colorectal (HCT116, HCT15), ovarian (A2780, OV2008), and brain (LN-229, GBM-10) cancer cell lines. nih.gov Notably, some of these compounds have shown selectivity, being more toxic to cancer cells than to normal epithelial cells. nih.gov For example, compound 6j in one study exhibited IC₅₀ values in the range of 0.6-1.2 µM in several cancer cell lines, while its IC₅₀ value in a normal cell line was significantly higher at 14 µM. nih.gov

Another study on novel 4-substituted-6,7,8,9-tetrahydro-5H-cyclohepta semanticscholar.orgnih.govthieno[2,3-d]pyrimidine derivatives reported significant anticancer activity against the MCF-7 breast cancer cell line. nih.gov Several of these compounds were found to be more potent than the standard anticancer drug doxorubicin. nih.gov

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Thienopyrimidine derivative 6j | HCT116 (Colon) | 0.6 - 1.2 | nih.gov |

| Thienopyrimidine derivative 6j | OV2008 (Ovarian) | 0.5 - 2 | nih.gov |

| Thienopyrimidine derivative 5f | MCF-7 (Breast) | < Doxorubicin & Erlotinib | nih.gov |

| Aminothiazole-paeonol derivative | AGS (Gastric) | Higher potency than 5-FU | researchgate.net |

| Aminothiazole-paeonol derivative | HT-29 (Colorectal) | Higher potency than 5-FU | researchgate.net |

Studies on Cellular Pathway Modulation (e.g., Apoptosis Induction)

A key mechanism by which many anticancer drugs work is by inducing apoptosis, or programmed cell death, in cancer cells. Research has shown that thienopyrimidine derivatives are effective inducers of apoptosis. nih.gov This has been confirmed through various experimental observations, including the formation of reactive oxygen species and the induction of mitotic catastrophe in HCT116 and OV2008 cells. nih.gov In some cell lines, such as A2780, apoptosis was identified as the predominant mechanism of cell death. nih.gov

Further studies on thienopyrimidine derivatives have demonstrated their ability to modulate specific cellular signaling pathways involved in cancer progression. For instance, some derivatives cause cell cycle arrest at the G2/M phase and lead to an accumulation of cells in the pre-G1 phase, which is indicative of apoptosis. nih.gov The induction of apoptosis by these compounds is often confirmed by observing nuclear fragmentation and the activation of caspases, which are key enzymes in the apoptotic cascade. nih.gov The modulation of critical signaling pathways, such as the ERK signaling pathway, has also been implicated in the apoptotic effects of these compounds. nih.gov

Enzyme Inhibition and Receptor Binding Investigations

The therapeutic effects of many drugs are due to their ability to inhibit specific enzymes or bind to cellular receptors. Derivatives of this compound have been investigated for such activities.

Thienopyrimidine derivatives have been identified as potent inhibitors of several protein kinases, which are crucial enzymes in cell signaling pathways that are often dysregulated in cancer. semanticscholar.org These derivatives have shown inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are important targets in cancer therapy. nih.govresearchgate.net Some compounds have been designed as dual inhibitors, targeting both EGFR and VEGFR-2. nih.gov For example, one study reported a thienopyrimidine derivative (compound 5f) with potent EGFR inhibitory activity (IC₅₀ = 0.028 µM) and good VEGFR-2 inhibitory activity (IC₅₀ = 1.23 µM). nih.gov

Other kinase targets for thienopyrimidine derivatives include phosphoinositide 3-kinases (PI3Ks), with some compounds demonstrating nanomolar inhibitory potency against PI3Kα. researchgate.net Furthermore, these derivatives have been explored as inhibitors of other enzymes, such as falcipain-2, a cysteine protease of Plasmodium falciparum, the parasite that causes malaria. nih.gov

In the context of neurodegenerative diseases, derivatives of related heterocyclic systems have been evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that are key targets in the treatment of Alzheimer's disease. nih.gov For instance, certain 1,2,3,4-tetrahydropyrimidine derivatives have shown potent AChE inhibitory activity, with IC₅₀ values in the sub-micromolar range. nih.gov

While specific receptor binding studies for this compound derivatives are not extensively reported as a distinct mechanism, the inhibition of enzymes like kinases inherently involves the binding of the compound to the active site of the enzyme, which acts as the receptor in this context.

| Compound Class | Target Enzyme | Biological Activity | Reference |

|---|---|---|---|

| Thienopyrimidine derivatives | EGFR | Anticancer | nih.gov |

| Thienopyrimidine derivatives | VEGFR-2 | Anticancer | nih.govresearchgate.net |

| Thienopyrimidine derivatives | PI3Kα | Anticancer | researchgate.net |

| Thienopyrimidine derivatives | Falcipain-2 | Antimalarial | nih.gov |

| 1,2,3,4-Tetrahydropyrimidines | Acetylcholinesterase (AChE) | Alzheimer's Disease Treatment | nih.gov |

| Thienopyrimidines | Respiratory Complex I (H. pylori) | Antibacterial | nih.gov |

Prodrug Design Principles and Bioreversible Ester Applications for Enhanced Bioavailability Research

The strategy of creating bioreversible esters is a common and effective method to improve a drug's lipophilicity, which can, in turn, enhance its absorption across biological membranes. For a compound like this compound, which contains a carbamate (B1207046) linkage, further derivatization to create a prodrug would involve modification of the thiophene ring or the ethyl ester group to append a promoiety. This promoiety would be designed to be cleaved by enzymes in the body, such as esterases, which are abundant in the plasma, liver, and other tissues.

The design of such a prodrug would consider several factors:

Linker Chemistry: The bond connecting the parent drug to the promoiety must be stable enough to survive the gastrointestinal tract but labile enough to be cleaved enzymatically or chemically at the desired location.

Promoieties: The choice of the promoiety can influence solubility, lipophilicity, and even tissue targeting.

Bioconversion: The rate and extent of the conversion of the prodrug to the active drug are critical for achieving therapeutic concentrations.

However, a thorough review of available research indicates a lack of specific studies detailing the synthesis and evaluation of this compound derivatives as prodrugs for enhanced bioavailability. While the biological activities of various thiophene-containing molecules are an active area of research, with many derivatives being investigated for anticancer, antimicrobial, and anti-inflammatory properties, the application of prodrug strategies to this compound itself is not a prominent feature in the current body of scientific literature. nih.govresearchgate.net

Advanced Applications in Other Scientific Domains

Polymer Chemistry and Material Science Implications

The incorporation of heterocyclic rings like thiophene (B33073) into polymer backbones is a well-established strategy for creating materials with desirable electronic and optical properties. Polythiophenes and their derivatives are a major class of π-conjugated polymers known for their high environmental and thermal stability. nih.gov The properties of these polymers, including their conductivity and solubility, can be precisely controlled by modifying the side chains attached to the thiophene ring. nih.gov

2-Thienylcarbamic acid ethyl ester is a promising monomer for the synthesis of novel polythiophene derivatives. Through chemical oxidative polymerization, typically using a reagent like iron(III) chloride (FeCl₃) in a solvent such as dry chloroform, this monomer can be linked to form a polymer chain. nih.gov The resulting polymer would feature carbamic acid ethyl ester groups as side chains along the polythiophene backbone.

The presence of the carbamate (B1207046) side chain is anticipated to bestow unique characteristics upon the polymer. These functional groups can influence the polymer's morphology, solubility in organic solvents, and thermal stability. nih.gov Furthermore, the N-H bond and the ester carbonyl group within the carbamate moiety offer sites for post-polymerization modification, allowing for further tuning of the material's properties or for grafting other molecules onto the polymer backbone.

Table 1: Potential Implications of Integrating this compound into Polymers

| Feature | Implication in Polymer Science | Detailed Research Findings |

| Thiophene Ring | Forms the conductive polythiophene backbone. | Polythiophene-based materials are explored for applications in optoelectronic devices, sensors, and solar cells due to their electrical conductivity and physical properties. researchgate.net |

| Carbamate Side Chain | Enhances solubility and allows for property tuning. | The incorporation of side chains, particularly those containing heteroatoms like nitrogen and oxygen, is known to improve the processability and solubility of polythiophenes in common organic solvents. nih.gov |

| Post-Polymerization Potential | The N-H and C=O groups can be chemically modified. | Functional groups on polymer side chains serve as handles for creating more complex architectures, such as block copolymers or for attaching specific sensing molecules. |

| Thermal Stability | The nature of the side chain influences the degradation temperature. | Studies on other polythiophene derivatives show that the substituent groups significantly affect thermal stability, with some polymers remaining stable at temperatures up to 590°C. nih.gov |

Analytical Method Development for Detection and Quantification in Complex Matrices

The detection and quantification of specific organic molecules in complex mixtures such as environmental samples or biological fluids are crucial for monitoring and research. Developing robust analytical methods for this compound requires leveraging its distinct chemical features. The thiophene ring contains a conjugated π-system that absorbs ultraviolet (UV) light, making it a chromophore suitable for detection by UV-Vis spectroscopy.

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector would be a primary technique for its separation and quantification. For more complex matrices where selectivity is a challenge, HPLC combined with mass spectrometry (LC-MS/MS) would provide superior sensitivity and specificity. researchgate.net In LC-MS/MS, the molecule would be ionized and fragmented, and a specific parent-to-daughter ion transition (m/z) would be monitored for unambiguous quantification. researchgate.net

Sample preparation is a critical step to isolate the analyte from interfering substances. For complex matrices, a preliminary extraction is necessary. Techniques like miniaturized liquid-liquid extraction (mLLE) using a suitable organic solvent (e.g., ethyl acetate) or solid-phase extraction (SPE) could be optimized. researchgate.netoiv.int The choice of extraction solvent or SPE sorbent would depend on the polarity of the matrix and the analyte. The goal is to achieve high recovery of the analyte while minimizing matrix effects. researchgate.net

Table 2: Hypothetical Workflow for Analytical Method Development

| Step | Technique | Purpose | Key Parameters to Optimize |

| 1. Sample Preparation | Liquid-Liquid or Solid-Phase Extraction | Isolate this compound from the matrix. | Extraction solvent, pH, sample-to-solvent ratio, SPE sorbent type, elution solvent. researchgate.net |

| 2. Chromatographic Separation | Reversed-Phase HPLC | Separate the analyte from other components. | Column type (e.g., C18), mobile phase composition (e.g., acetonitrile/water), gradient, flow rate. |

| 3. Detection | UV or Mass Spectrometry (MS) | Detect the separated analyte. | UV wavelength, MS ionization mode (e.g., ESI), selection of precursor and product ions. researchgate.net |

| 4. Quantification | Internal Standard Calibration | Accurately determine the concentration. | Linearity range, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. nih.govnih.gov |

Potential as Chemical Intermediates in Fine Chemical Synthesis

A chemical intermediate is a molecule that is a stepping stone in the synthesis of a more complex target compound. This compound, with its multiple functional groups, is a versatile intermediate for creating a variety of fine chemicals. Both the carbamate moiety and the thiophene ring can participate in a range of chemical transformations.

The carbamate group itself offers several reaction pathways. The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding 2-thienylcarbamic acid or reduced using a strong reducing agent like LiAlH₄ to form the corresponding N-(thiophen-2-yl)methanol. libretexts.org The nitrogen atom of the carbamate can potentially undergo reactions like alkylation or acylation after deprotonation. Furthermore, in a reaction analogous to that of ethyl carbamate, the molecule could act as a nucleophile in Michael addition reactions, adding to α,β-unsaturated systems to form more complex structures. nih.gov

The thiophene ring is an electron-rich aromatic system, susceptible to electrophilic substitution reactions such as halogenation, nitration, or Friedel-Crafts acylation. The carbamate group (-NH-C(=O)OEt) would act as a directing group, influencing the position of the incoming electrophile on the ring. These reactions allow for the introduction of new functional groups onto the thiophene core, leading to a wide array of substituted thiophene derivatives that are valuable in medicinal chemistry and materials science.

Table 3: Potential Synthetic Transformations of this compound

| Reaction Type | Reagents/Conditions | Resulting Compound Class |

| Ester Hydrolysis | H₃O⁺ or NaOH, heat | 2-Thienylcarbamic acids |

| Ester Reduction | 1. LiAlH₄ 2. H₂O | N-(Thiophen-2-yl)methanols libretexts.org |

| Michael Addition | Base, α,β-unsaturated ketone | β-amino ketone derivatives nih.gov |

| Electrophilic Halogenation | N-Bromosuccinimide (NBS) | Bromo-substituted thienylcarbamates |

| Fischer Esterification (Reverse) | Acid, different alcohol (R'-OH) | Transesterified 2-thienylcarbamic acid esters masterorganicchemistry.com |

Future Directions and Emerging Research Avenues for 2 Thienylcarbamic Acid Ethyl Ester

Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction

The convergence of artificial intelligence (AI) and machine learning (ML) with chemistry is poised to revolutionize the discovery and development of novel molecules, including derivatives of 2-Thienylcarbamic acid ethyl ester. acs.orgresearchgate.net These computational tools can significantly accelerate the design-synthesis-testing cycle by predicting the properties and activities of virtual compounds before their actual synthesis, saving time and resources. nih.govacs.org

Future research should focus on developing robust Quantitative Structure-Activity Relationship (QSAR) models for this compound and its analogs. justia.com By training algorithms on datasets of thiophene-based compounds with known biological activities, it will be possible to predict the potential therapeutic effects of novel derivatives. justia.comnih.gov For instance, ML models can be built to screen virtual libraries of this compound derivatives for specific bioactivities, such as antimicrobial or anticancer properties, which are known to be associated with the thiophene (B33073) scaffold. nih.govnih.gov

Furthermore, AI and ML can be employed to predict crucial pharmacokinetic and toxicological (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. justia.com Generative models, such as variational autoencoders and generative adversarial networks (GANs), can even propose entirely new molecular structures based on the this compound scaffold with optimized desired properties. researchgate.net The integration of these in silico methods will enable a more targeted and efficient exploration of the chemical space around this compound. acs.org

Table 1: Potential AI and ML Applications for this compound Research

| AI/ML Technique | Application in this compound Research | Potential Outcome |

| QSAR | Predict biological activity based on molecular structure. | Identification of key structural features for desired bioactivity. |

| Virtual Screening | Screen large virtual libraries of derivatives against biological targets. | Rapid identification of potential hit compounds for further testing. |

| ADMET Prediction | Forecast pharmacokinetic and toxicity profiles. | Early-stage deselection of compounds with unfavorable properties. |

| Generative Models | Design novel molecules with desired property profiles. | Discovery of new, patentable chemical entities with enhanced efficacy. |

| Chemical Language Models | Extract structure-activity relationships from existing data. nih.gov | Deeper understanding of the chemical principles governing bioactivity. nih.gov |

Exploration of Novel Bioactivities and Therapeutic Targets

The thiophene ring is a well-known privileged scaffold in medicinal chemistry, found in numerous approved drugs with a wide range of biological activities. nih.govphytojournal.com While the historical use of some thienyl derivatives points towards specific applications, such as the use of a related compound as an intermediate in the synthesis of the antiplatelet drug ticlopidine, the full therapeutic potential of this compound itself remains largely unexplored. mdpi.com Future research should systematically screen this compound and its derivatives against a diverse panel of biological targets.

Emerging evidence suggests that thiophene derivatives exhibit promising anticancer, antimicrobial, anti-inflammatory, and antioxidant activities. nih.govnih.govphytojournal.com It is, therefore, a logical step to investigate whether this compound or its analogs possess similar properties. For example, screening against various cancer cell lines could reveal potential antiproliferative effects. nih.gov Similarly, testing against a panel of pathogenic bacteria and fungi could uncover novel antimicrobial agents.

Furthermore, the carbamate (B1207046) functional group is known for its ability to act as a prodrug moiety, improving the bioavailability of parent drugs. Research could explore the synthesis of hybrid molecules where this compound is linked to other pharmacologically active agents. Another avenue of exploration is the investigation of its activity as a phosphodiesterase (PDE) inhibitor, as other thienyl derivatives have shown potency against these enzymes, with potential applications in cardiovascular and neurological disorders.

Table 2: Potential Therapeutic Areas for this compound Derivatives

| Therapeutic Area | Rationale for Exploration | Potential Therapeutic Target(s) |

| Oncology | Thiophene derivatives have shown anticancer activity. nih.govnih.gov | Kinases, Tubulin, Apoptosis Pathways |

| Infectious Diseases | Thiophene scaffold is present in various antimicrobial agents. nih.govphytojournal.com | Bacterial and Fungal Enzymes, Cell Wall Synthesis |

| Inflammatory Diseases | Anti-inflammatory properties have been reported for thiophene compounds. nih.gov | Cyclooxygenase (COX), Lipoxygenase (LOX) |

| Neurodegenerative Diseases | Carbamates are known cholinesterase inhibitors. | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE) |

| Cardiovascular Diseases | Thienyl derivatives have shown potential as PDE5 inhibitors. | Phosphodiesterase 5 (PDE5) |

Development of Advanced Catalytic Systems for Sustainable Synthesis

The development of green and efficient synthetic methods is a cornerstone of modern chemistry. Future research on this compound should prioritize the development of advanced catalytic systems that are both sustainable and economically viable.

Traditional methods for carbamate synthesis often rely on hazardous reagents like phosgene. Modern approaches focus on the use of carbon dioxide (CO₂) as a C1 source, which is a much safer and more environmentally friendly alternative. Research should be directed towards developing efficient catalysts, such as polymer-supported or metal-organic framework (MOF)-based catalysts, for the synthesis of this compound from 2-aminothiophene, ethanol (B145695), and CO₂.

Furthermore, the functionalization of the thiophene ring often requires the use of transition metal catalysts. The development of more active and selective catalysts, for instance, based on palladium or copper, for C-N bond formation and other cross-coupling reactions will be crucial for the synthesis of a diverse library of derivatives. The use of heterogeneous catalysts is particularly attractive as it simplifies product purification and allows for catalyst recycling, aligning with the principles of green chemistry. Continuous flow chemistry is another promising area that could enable the scalable and safe production of this compound and its derivatives.

Expanding the Scope of Application in Interdisciplinary Fields

The unique electronic and photophysical properties of thiophene-based materials have led to their widespread use in materials science. mdpi.com A significant future direction for this compound is to explore its potential in these interdisciplinary fields, moving beyond traditional pharmaceutical applications.

Thiophene-containing polymers and small molecules are key components in organic electronics, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The carbamate group in this compound could influence the solubility, processability, and solid-state packing of the resulting materials, which are critical parameters for device performance. Research should focus on the synthesis of oligomers and polymers incorporating the this compound unit and the characterization of their electronic and optical properties.

Another promising application is in the development of chemical sensors. The thiophene ring can be functionalized to selectively interact with specific analytes, and the carbamate group could be used to anchor the molecule to a sensor surface. Furthermore, the photochromic properties of some thiophene derivatives open up possibilities for the development of smart materials that respond to light. The investigation of this compound and its derivatives in these areas could lead to the discovery of novel functional materials with a wide range of applications.

Table 3: Potential Interdisciplinary Applications of this compound

| Interdisciplinary Field | Potential Application | Rationale |

| Organic Electronics | Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs) | Thiophene core for charge transport, carbamate for modifying physical properties. |

| Materials Science | Chemical Sensors | Functionalized thiophene for analyte recognition. |

| Polymer Chemistry | Functional Polymers | Incorporation into polymer backbones to tune properties. |

| Photonics | Photochromic Materials | Potential for light-responsive switching behavior. |

| Corrosion Inhibition | Corrosion Inhibitors for Metals | Thiophene derivatives have shown effectiveness in preventing corrosion. |

Q & A

Q. Q1. What are the established synthetic routes for 2-thienylcarbamic acid ethyl ester, and how do reaction conditions influence product yield?

A1. Synthesis often involves carbamate formation via coupling of thiophene derivatives with ethyl chloroformate or isocyanates. For example, analogous compounds like phenylcarbamic acid ethyl ester (C₉H₁₁NO₂) are synthesized by reacting aniline derivatives with ethyl chloroformate under alkaline conditions . Key variables include temperature (0–5°C for exothermic reactions), solvent polarity (e.g., dichloromethane or THF), and stoichiometric ratios of reactants. Side reactions like hydrolysis of the carbamate group can occur if moisture is present, reducing yields. Characterization typically employs FT-IR (C=O stretch at ~1700 cm⁻¹) and NMR (thienyl proton signals at δ 6.5–7.5 ppm) .

Q. Q2. Which analytical techniques are most reliable for quantifying this compound in complex matrices?